Cas no 2097866-08-3 (1-(1,3-benzoxazol-2-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide)

1-(1,3-Benzoxazol-2-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide is a heterocyclic compound featuring a benzoxazole and thiadiazole scaffold linked via a pyrrolidine carboxamide moiety. This structure imparts potential bioactivity, making it of interest in medicinal chemistry and agrochemical research. The presence of both benzoxazole and thiadiazole rings suggests possible applications as a kinase inhibitor or antimicrobial agent due to their known pharmacophoric properties. The butyl substituent on the thiadiazole ring may enhance lipophilicity, influencing bioavailability and binding affinity. Its well-defined molecular architecture allows for precise modifications to optimize physicochemical and pharmacological properties. This compound is suitable for exploratory studies in drug discovery and structure-activity relationship investigations.
1-(1,3-benzoxazol-2-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide structure
2097866-08-3 structure
Product name:1-(1,3-benzoxazol-2-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide
CAS No:2097866-08-3
MF:C18H21N5O2S
MW:371.45664191246
CID:6232862
PubChem ID:126854559

1-(1,3-benzoxazol-2-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(1,3-benzoxazol-2-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide
    • 2097866-08-3
    • F6443-8143
    • AKOS032465147
    • Inchi: 1S/C18H21N5O2S/c1-2-3-10-15-21-22-17(26-15)20-16(24)13-8-6-11-23(13)18-19-12-7-4-5-9-14(12)25-18/h4-5,7,9,13H,2-3,6,8,10-11H2,1H3,(H,20,22,24)
    • InChI Key: MDOUMQLMTUCZJZ-UHFFFAOYSA-N
    • SMILES: S1C(CCCC)=NN=C1NC(C1CCCN1C1=NC2C=CC=CC=2O1)=O

Computed Properties

  • Exact Mass: 371.14159610g/mol
  • Monoisotopic Mass: 371.14159610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 496
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 112Ų
  • XLogP3: 4.2

1-(1,3-benzoxazol-2-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6443-8143-5mg
1-(1,3-benzoxazol-2-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide
2097866-08-3
5mg
$69.0 2023-09-08
Life Chemicals
F6443-8143-2mg
1-(1,3-benzoxazol-2-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide
2097866-08-3
2mg
$59.0 2023-09-08
Life Chemicals
F6443-8143-5μmol
1-(1,3-benzoxazol-2-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide
2097866-08-3
5μmol
$63.0 2023-09-08
Life Chemicals
F6443-8143-30mg
1-(1,3-benzoxazol-2-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide
2097866-08-3
30mg
$119.0 2023-09-08
Life Chemicals
F6443-8143-25mg
1-(1,3-benzoxazol-2-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide
2097866-08-3
25mg
$109.0 2023-09-08
Life Chemicals
F6443-8143-10mg
1-(1,3-benzoxazol-2-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide
2097866-08-3
10mg
$79.0 2023-09-08
Life Chemicals
F6443-8143-15mg
1-(1,3-benzoxazol-2-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide
2097866-08-3
15mg
$89.0 2023-09-08
Life Chemicals
F6443-8143-50mg
1-(1,3-benzoxazol-2-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide
2097866-08-3
50mg
$160.0 2023-09-08
Life Chemicals
F6443-8143-75mg
1-(1,3-benzoxazol-2-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide
2097866-08-3
75mg
$208.0 2023-09-08
Life Chemicals
F6443-8143-20μmol
1-(1,3-benzoxazol-2-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide
2097866-08-3
20μmol
$79.0 2023-09-08

Additional information on 1-(1,3-benzoxazol-2-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide

Comprehensive Analysis of 1-(1,3-benzoxazol-2-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide (CAS No. 2097866-08-3)

The compound 1-(1,3-benzoxazol-2-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide (CAS No. 2097866-08-3) has garnered significant attention in recent years due to its unique structural features and potential applications in medicinal chemistry. This heterocyclic compound combines a benzoxazole moiety with a thiadiazole ring, linked through a pyrrolidine carboxamide bridge, making it a subject of interest for researchers exploring novel bioactive molecules.

Recent trends in pharmaceutical research highlight the growing demand for small-molecule inhibitors and targeted therapies, and this compound fits well into this paradigm. Its structural complexity allows for interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation. The presence of both benzoxazole and thiadiazole rings suggests potential activity in anti-inflammatory or antimicrobial applications, aligning with current research hotspots.

From a synthetic chemistry perspective, the pyrrolidine-2-carboxamide linker in this molecule offers versatility for further derivatization. This feature is particularly valuable in drug discovery, where scaffold hopping and structure-activity relationship (SAR) studies are crucial. The butyl-thiadiazole substituent adds lipophilic character, which could influence the compound's pharmacokinetic properties and cell membrane permeability – key considerations in modern medicinal chemistry optimization.

The compound's molecular weight and hydrogen bond acceptors/donors suggest it may comply with Lipinski's rule of five, making it a promising candidate for oral bioavailability. This aspect is particularly relevant given the pharmaceutical industry's focus on orally active drugs and the challenges associated with drug delivery systems. Researchers investigating CNS-active compounds might find this molecule interesting due to its potential to cross the blood-brain barrier.

In the context of computational chemistry and AI-driven drug discovery, this compound represents an excellent case study for molecular docking simulations and virtual screening approaches. The presence of multiple hydrogen bond acceptors in the benzoxazole-thiadiazole system makes it particularly suitable for studying protein-ligand interactions, a hot topic in structure-based drug design.

From a safety perspective, while not classified as hazardous, proper handling of this compound should follow standard laboratory protocols for organic synthesis intermediates. The butyl-thiadiazole moiety suggests potential solubility in common organic solvents, which is valuable information for researchers planning chemical synthesis or formulation development.

The growing interest in heterocyclic chemistry and privileged structures in drug discovery makes this compound particularly relevant. Its benzoxazole-thiadiazole-pyrrolidine scaffold represents an interesting combination of pharmacophores that could lead to novel therapeutic agents. Current research trends focusing on multi-target drugs and polypharmacology approaches might find this compound's structural features particularly appealing.

For analytical chemists, the compound's unique structure presents interesting challenges and opportunities in spectroscopic characterization. The benzoxazole and thiadiazole rings would likely produce distinctive signals in NMR spectroscopy and mass spectrometry, making it a good subject for structural elucidation studies. This aspect is particularly important given the increasing emphasis on quality control in pharmaceutical development.

In conclusion, 1-(1,3-benzoxazol-2-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide (CAS No. 2097866-08-3) represents a fascinating case study in modern medicinal chemistry and drug discovery. Its unique combination of heterocyclic moieties, potential bioactivity, and relevance to current research trends make it a compound worthy of further investigation. As the pharmaceutical industry continues to explore novel chemical entities and targeted therapies, compounds like this will undoubtedly play a significant role in advancing therapeutic innovation.

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